Product packaging for Coumachlor(Cat. No.:CAS No. 81-82-3)

Coumachlor

Cat. No.: B606769
CAS No.: 81-82-3
M. Wt: 342.8 g/mol
InChI Key: DEKWZWCFHUABHE-UHFFFAOYSA-N
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Description

Coumachlor (CAS 81-82-3) is a first-generation anticoagulant rodenticide of the coumarin class . Its primary mechanism of action involves the inhibition of the vitamin K epoxide reductase enzyme complex, which disrupts the recycling of vitamin K and subsequently blocks the synthesis of active clotting factors II, VII, IX, and X . This disruption of the blood coagulation cascade ultimately leads to death by internal hemorrhage in target rodents . While largely obsolete in many pest control applications today, this compound remains a compound of interest in scientific research. It has been used as a model compound in analytical chemistry for developing and optimizing chiral separation methods, such as those using macrocyclic antibiotic stationary phases in liquid chromatography . Its properties have also been studied in coordination chemistry for the synthesis of metal complexes, some of which have been investigated for their cytotoxic activity . Researchers value this compound for these specialized applications. This compound is typically supplied as a racemic mixture due to the presence of a chiral center in its molecular structure . It has low aqueous solubility and low volatility . This product is intended for research and analysis in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with care, as the substance can be absorbed through the skin and has high oral toxicity to mammals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClO4 B606769 Coumachlor CAS No. 81-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one
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InChI

InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3
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InChI Key

DEKWZWCFHUABHE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O
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Molecular Formula

C19H15ClO4
Record name Coumachlor
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DSSTOX Substance ID

DTXSID8041797
Record name Coumachlor
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Molecular Weight

342.8 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Coumachlor
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Solubility

Soluble in alcohol, acetone, chloroform. Slightly soluble in Benzene, ether, In water, 5 mg/l @ 20 °C.
Record name COUMACHLOR
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Color/Form

Colorless, crystalline solid, Crystals

CAS No.

81-82-3
Record name (±)-Coumachlor
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Record name Coumachlor [ISO:BSI]
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Melting Point

169-171 °C
Record name COUMACHLOR
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Mechanisms of Action and Biochemical Pathways

Vitamin K Antagonism by Coumachlor

This compound functions as a vitamin K antagonist, interfering with the vitamin's crucial role in blood coagulation. nih.govwikipedia.orgnih.gov This antagonism is not a direct competition for vitamin K's binding sites on coagulation proteins, but rather an indirect disruption of the vitamin K cycle. wikipedia.org

Inhibition of Vitamin K Epoxide Reductase (VKOR)

The key molecular target of this compound is the enzyme Vitamin K Epoxide Reductase (VKOR). nih.govwikipedia.orgmdpi.com This enzyme is essential for the regeneration of active vitamin K. mdpi.comnih.gov this compound, being structurally similar to vitamin K, acts as a competitive inhibitor of VKOR. wikipedia.orgresearchgate.net By binding to VKOR, this compound prevents the enzyme from converting vitamin K epoxide back into its active, reduced form (vitamin K hydroquinone). nih.govmdpi.comnih.govic.ac.uk This inhibition effectively halts the vitamin K cycle. ic.ac.uk Research has shown that this compound inhibits VKORC1, a subunit of the VKOR complex. nih.gov

Impact on Vitamin K Recycling

The inhibition of VKOR by this compound directly impacts the recycling of vitamin K. wikipedia.orgmdpi.comresearchgate.net The vitamin K cycle involves the oxidation of vitamin K hydroquinone (B1673460) to vitamin K epoxide, a process that provides the energy for the carboxylation of certain proteins. nih.govnih.gov For coagulation to continue, vitamin K epoxide must be reduced back to vitamin K hydroquinone by VKOR. nih.govmdpi.comnih.gov By blocking VKOR, this compound leads to an accumulation of inactive vitamin K epoxide and a depletion of the active hydroquinone form. nih.govic.ac.ukvin.com This disruption of the recycling process is the central mechanism by which this compound exerts its anticoagulant effect. wikipedia.org

Effects on Vitamin K-Dependent Coagulation Factors

The ultimate consequence of this compound's interference with the vitamin K cycle is the impaired synthesis of functional vitamin K-dependent coagulation factors. nih.govresearchgate.nettubitak.gov.tr These proteins require vitamin K as a cofactor for a crucial post-translational modification known as gamma-carboxylation. nih.govic.ac.ukpractical-haemostasis.com This process, catalyzed by gamma-glutamyl carboxylase, adds carboxyl groups to glutamate (B1630785) residues on the coagulation factor precursors. nih.govmdpi.compractical-haemostasis.com The resulting gamma-carboxyglutamate (B555490) (Gla) residues are essential for the calcium-binding ability of these factors, which in turn allows them to bind to phospholipid surfaces and participate in the coagulation cascade. ic.ac.ukfritsmafactor.com In the absence of sufficient active vitamin K, these factors are produced in an under-carboxylated, non-functional state. nih.govtubitak.gov.tr

Prothrombin, also known as Factor II, is a key vitamin K-dependent zymogen in the coagulation cascade. nih.govmdpi.comresearchgate.netfritsmafactor.com this compound's action leads to a reduction in the level of functional prothrombin. targetmol.comdrugfuture.comcymitquimica.com The lack of proper gamma-carboxylation prevents prothrombin from effectively binding calcium and interacting with other components of the prothrombinase complex, thereby inhibiting its conversion to the active enzyme thrombin. ic.ac.uk

Similar to prothrombin, Factors VII, IX, and X are also vitamin K-dependent and are critically affected by this compound. nih.govmdpi.comresearchgate.netdrugfuture.com The synthesis of their active forms is inhibited due to the lack of gamma-carboxylation. tubitak.gov.tr Factor VII has the shortest half-life of these factors, making its depletion one of the earliest detectable effects of this compound. researchgate.netfritsmafactor.com The subsequent reduction in functional Factors IX and X further disrupts the intrinsic and common pathways of the coagulation cascade. researchgate.net

Data on Coagulation Factor Half-Lives

The differing half-lives of the vitamin K-dependent coagulation factors influence the onset of the anticoagulant effect of this compound.

Coagulation FactorFunctionApproximate Half-Life
Factor VII Initiates the extrinsic pathway of coagulation.6 hours researchgate.netfritsmafactor.com
Factor IX A key component of the intrinsic pathway.24 hours fritsmafactor.com
Factor X Part of the common pathway, leading to thrombin formation.48 hours fritsmafactor.com
Prothrombin (Factor II) Precursor to thrombin, the final enzyme in the clotting cascade.60 hours fritsmafactor.com
Protein C A natural anticoagulant that inactivates Factors V and VIII.7 hours fritsmafactor.com
Protein S A cofactor for Protein C.Not definitively defined fritsmafactor.com

Other Proposed Biochemical Interactions

Uncoupling of Oxidative Phosphorylation

A significant proposed secondary mechanism for some coumarin-based rodenticides, including this compound, is the uncoupling of oxidative phosphorylation. epa.govstuartxchange.org This process is fundamental to cellular energy production, where the energy released from nutrient oxidation is used to generate adenosine (B11128) triphosphate (ATP). Uncoupling agents disrupt the tight link between the electron transport chain and ATP synthesis in mitochondria. nih.gov

Research indicates that certain coumarins can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase function. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, releasing the energy as heat instead. epa.gov While the primary anticoagulant effect leading to hemorrhage is the main cause of mortality, the impairment of cellular energy generation through this uncoupling mechanism is considered a potential contributing factor to toxicity. unl.edu Studies on various coumarin (B35378) derivatives have demonstrated their capacity to uncouple oxidative phosphorylation and stimulate mitochondrial ATPase activity in vitro. nih.gov This disruption of cellular respiration and energy balance can affect organs with high energy demands, such as the heart, brain, and kidneys. medicopublication.com

Inhibition of VKORC1L1

Recent research has identified a paralog of VKORC1, named Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 (VKORC1L1). nih.gov While VKORC1 is the primary target for the anticoagulant effects of coumarins, VKORC1L1 has also been shown to be inhibited by these compounds. nih.gov Studies investigating the dose-response characteristics of various oral anticoagulants on both enzymes have revealed that rodenticides, including this compound, are potent inhibitors of both VKORC1 and VKORC1L1, exhibiting similar inhibitory concentrations (IC₅₀) for both enzymes. nih.gov

This is distinct from some clinical anticoagulants like warfarin (B611796), which show a significantly lower susceptibility for VKORC1L1 compared to VKORC1. nih.govresearchgate.net The non-selective inhibition of both enzymes by this compound suggests a broader biochemical impact than previously understood. While VKORC1 is essential for blood clotting, VKORC1L1 is thought to play a role in other cellular processes, potentially including redox homeostasis. nih.gov The inhibition of VKORC1L1 represents a distinct biochemical interaction outside the traditional coagulation cascade.

The following table presents the comparative inhibitory concentrations (IC₅₀) of this compound and Warfarin on VKORC1 and VKORC1L1, as determined in a cell-based assay using genetically engineered human cells (HEK 293T). nih.gov

Table 1: Inhibitory Concentrations (IC₅₀) of this compound and Warfarin on VKORC1 and VKORC1L1

CompoundIC₅₀ on VKORC1 (nM)IC₅₀ on VKORC1L1 (nM)
This compound2.5 ± 0.63.2 ± 0.9
Warfarin5.7 ± 1.172.5 ± 11.8
Data sourced from a study by Czogalla et al. (2018). nih.gov

Toxicology and Pharmacodynamics of Coumachlor

General Toxicological Studies of Coumachlor

This compound is a first-generation anticoagulant rodenticide belonging to the hydroxycoumarin chemical class. who.inttubitak.gov.tr Its mechanism of action is analogous to that of warfarin (B611796), involving the inhibition of the vitamin K epoxide reductase (VKOR) enzyme. nih.govresearchgate.netunl.edu This enzyme is crucial for the recycling of vitamin K, a necessary cofactor in the synthesis of several blood clotting factors (II, VII, IX, and X) in the liver. researchgate.netvin.comcabidigitallibrary.org By blocking this enzyme, this compound leads to the production of under-carboxylated, non-functional clotting factors. unl.edu This disruption of the coagulation cascade results in an increased tendency for bleeding and eventually leads to death by internal hemorrhage. nih.govwikipedia.orgtargetmol.com The onset of clinical signs of poisoning is typically delayed, appearing from 12 hours to several days after ingestion. nih.gov

Initial signs of toxicity can be subtle and may include easy bruising, bleeding from the nose or gums, and the presence of blood in the stool or urine. nih.govwikipedia.org As the poisoning progresses, more severe signs manifest, such as labored breathing, pale gums, anorexia, and general weakness. nih.gov In severe cases, massive internal bleeding, including retroperitoneal hemorrhage and cerebrovascular accidents, can occur, leading to shock and death. nih.gov The severity of the poisoning can be exacerbated by pre-existing conditions like anemia or liver disease. nih.gov

Toxicological studies have established lethal dose (LD50) values for this compound in various species. For instance, the oral LD50 in albino Norway rats is reported to be 900.0 mg/kg. nih.govchemicalbook.in

Species-Specific Susceptibility to this compound Toxicity

The toxicity of this compound varies among different animal species. researchgate.net This variability is influenced by differences in metabolism and other pharmacokinetic factors. who.intresearchgate.net

Mammals exhibit a high sensitivity to this compound. herts.ac.uk Studies have shown that the minimum lethal dose (MLD) for both dogs and swine is less than 5 mg/kg when administered orally. nih.govdrugfuture.com In a study conducted in the Italian regions of Apulia and Basilicata, this compound was the most frequently detected rodenticide in cases of suspected animal poisoning, with dogs and cats being the most affected species. cabidigitallibrary.orgnih.gov

Mammalian Toxicity of this compound

SpeciesToxicity ValueRoute of AdministrationSource
Albino Norway RatLD50: 900.0 mg/kgOral nih.govchemicalbook.in
DogMLD: <5 mg/kgOral nih.govdrugfuture.com
SwineMLD: <5 mg/kgOral nih.govdrugfuture.com

This compound is classified as highly toxic to aquatic invertebrates. herts.ac.uk An experimental study on the freshwater fish Gambusia affinis demonstrated the toxic effects of this compound. nih.gov The study compared the toxicity of technical this compound, a 1% this compound formulation (Tomorin), and technical warfarin, finding that the Tomorin formulation was the most toxic, followed by this compound and then warfarin. nih.gov Symptoms in the fish included hemorrhages and cutaneous lesions at low concentrations, while neurological and asphyxia symptoms were observed at higher concentrations. nih.gov

Pharmacokinetic Considerations in Toxicity

The absorption, distribution, metabolism, and excretion (ADME) of this compound are key factors influencing its toxicity.

Similar to other anticoagulant rodenticides, this compound is readily absorbed through the gastrointestinal tract following oral ingestion. who.intwho.intresearchgate.net It can also be absorbed through the skin and respiratory system. who.intwikipedia.orgwho.int After absorption, this compound is distributed throughout the body via the bloodstream. who.int The liver is the primary organ for the accumulation and storage of anticoagulant rodenticides. who.int Studies on other coumarin (B35378) anticoagulants, like warfarin, show that they can reach maximum plasma concentrations within a few hours of a single oral dose. who.int The high lipophilicity of these compounds contributes to their bioavailability and persistence in biological systems. cymitquimica.com

Pharmacokinetic Properties of this compound

Pharmacokinetic ParameterFindingSource
AbsorptionReadily absorbed from the gastrointestinal tract, skin, and respiratory system. who.intwikipedia.orgwho.int
DistributionThe liver is the major organ for accumulation and storage. who.int

Metabolic Transformation and Metabolites

The biotransformation of this compound, a first-generation anticoagulant rodenticide, is a critical process influencing its toxicity and duration of action. While specific in-depth studies on this compound's metabolic pathways are less extensive compared to warfarin, general principles of coumarin metabolism apply. First-generation anticoagulants typically undergo more extensive metabolism compared to second-generation compounds, which are often excreted largely unchanged. unl.edu

The primary site of metabolism for coumarin derivatives is the liver, where microsomal enzymes, particularly the cytochrome P450 system, play a central role. escholarship.orgreading.ac.uk The main metabolic reaction for coumarin anticoagulants like warfarin is hydroxylation. escholarship.orgwho.int This process introduces hydroxyl groups into the molecule, increasing its water solubility and facilitating its excretion. For warfarin, this results in the formation of less active or inactive metabolites such as 6-, 7-, and 8-hydroxywarfarin. who.int It is plausible that this compound undergoes similar hydroxylation reactions. These hydroxylated metabolites can then be further conjugated with glucuronic acid, further enhancing their elimination from the body. who.int

In contrast to first-generation compounds, second-generation anticoagulants like brodifacoum and flocoumafen (B607463) are largely eliminated as the parent compound, indicating minimal metabolic breakdown. unl.eduwho.int The efficient detoxification of first-generation anticoagulants like this compound through metabolism necessitates repeated ingestion to maintain a toxic concentration at the site of action. escholarship.org

A study analyzing various anticoagulant rodenticides, including this compound, in human serum utilized gas chromatography-mass spectrometry (GC-MS) for detection, suggesting that methods are available to identify the parent compound and potentially its metabolites in biological samples. researchgate.net

It is important to note that the anticoagulant effect is primarily mediated by the unchanged parent compound rather than its metabolites. who.int The metabolic process is essentially a detoxification pathway.

Table 1: General Metabolic Profile of Anticoagulant Rodenticides

Compound Type Metabolism Extent Primary Metabolic Pathway Resulting Metabolites Primary Excretion Form
First-Generation (e.g., this compound, Warfarin) Extensive unl.eduescholarship.orgHydroxylation escholarship.orgwho.intHydroxylated and conjugated metabolites who.intMetabolites in urine and feces unl.eduwho.int
Second-Generation (e.g., Brodifacoum, Flocoumafen) Limited unl.eduwho.intMinimal biotransformationLargely absentUnchanged parent compound in feces unl.edu

Retention and Elimination

The retention and elimination kinetics of this compound are characteristic of first-generation anticoagulant rodenticides, distinguishing them from the more persistent second-generation compounds. who.intresearchgate.net First-generation anticoagulants generally have a shorter retention time in the body. who.intresearchgate.net This shorter biological half-life means that continuous or repeated exposure is necessary to achieve and maintain a lethal concentration. escholarship.orgresearchgate.net

The primary organ for the accumulation of anticoagulant rodenticides is the liver, which is also the main site of their toxic action and metabolism. who.intresearchgate.net From the liver, the compound and its metabolites are eliminated from the body.

The elimination of first-generation anticoagulants and their metabolites occurs through both renal (urine) and fecal routes. unl.eduwho.int Studies on warfarin have shown that its hydroxylated metabolites are excreted in both urine and feces. who.int While specific data for this compound is scarce, it is expected to follow a similar pattern. In contrast, second-generation anticoagulants are predominantly eliminated in the feces as the unchanged parent compound. unl.eduwho.int

The rate of excretion can be influenced by factors such as sex. For instance, in a study on the second-generation anticoagulant coumatetralyl (B606773), single-dosed male rats excreted about 20% of the dose in urine and 20% in feces over 7 days, while females excreted approximately 37% in urine and 12% in feces. unl.edu

The relatively rapid elimination of first-generation compounds like this compound contrasts sharply with the long half-lives of second-generation agents, which can persist in the liver for extended periods, posing a greater risk of secondary poisoning to predators and scavengers. researchgate.netresearchgate.netfrontiersin.org

Table 2: Retention and Elimination Characteristics of Anticoagulant Rodenticides

Compound Type Retention Time in Body Primary Organ of Accumulation Primary Routes of Elimination Elimination Half-Life
First-Generation (e.g., this compound) Shorter who.intresearchgate.netLiver who.intresearchgate.netUrine and Feces unl.eduwho.intRelatively short escholarship.org
Second-Generation Longer who.intresearchgate.netLiver who.intresearchgate.netresearchgate.netPrimarily Feces unl.eduwho.intCan be hundreds of days frontiersin.org

Developmental and Reproductive Toxicology of this compound

Coumarin derivatives, including this compound, are recognized for their potential to cause developmental and reproductive toxicity. hpc-standards.comscispace.com These compounds can cross the placental barrier, potentially leading to adverse effects in the developing fetus. who.int

Studies on coumarin anticoagulants have demonstrated their teratogenic potential. For instance, exposure to coumatetralyl, another first-generation anticoagulant, during the organogenesis period in rats resulted in a dose-dependent increase in fetal anomalies. who.int Observed abnormalities included intrathoracic hemorrhage, hydrocephaly (dilated brain ventricles), heart and lung hypoplasia, anophthalmia (absence of eyes), and incomplete ossification of the skull and vertebrae. who.int Given the structural and functional similarities, it is plausible that this compound could induce similar effects. The World Health Organization has classified warfarin and other hydroxycoumarins like this compound and coumatetralyl as agents that can induce effects on proteins. who.int

In humans, exposure to warfarin during pregnancy has been associated with spontaneous abortions, stillbirths, fatal hemorrhaging, and central nervous system abnormalities in the fetus. esrp.org Other reported congenital malformations include stunted growth and low birth weight. esrp.org

Research on pregnant mice fed baits containing low concentrations of this compound showed a reduction in the weight of the females. nih.gov Furthermore, at a specific concentration, this compound was reported to cause 100% abortion after one to two weeks of pregnancy. nih.gov

While there is evidence of developmental effects from studies on warfarin in rats, some sources state there is no convincing evidence that anticoagulants are generally teratogenic in experimental animals, highlighting the need for more compound-specific data. who.int However, the potential for this compound to act as a reproductive and developmental toxicant is a significant concern. hpc-standards.comscispace.com

Factors Modifying this compound Toxicity

Several factors can influence the toxicity of this compound and other anticoagulant rodenticides. who.intwho.int These include intrinsic biological factors like genetic strain and sex, as well as external factors such as diet. who.intwho.int

Strain and Sex

Strain and sex are significant determinants of the toxicity of anticoagulants in rodents. who.intwho.int Different strains of laboratory rats can exhibit substantial differences in their sensitivity to these compounds, with LD50 values varying by orders of magnitude for some anticoagulants. unl.edu This variation is partly due to genetic resistance, where mutations in the VKORC1 gene can reduce the binding affinity of the anticoagulant to its target enzyme. rodentgreen.com

Sex-based differences in susceptibility have also been observed. For example, male rats and mice have shown greater sensitivity to the anticoagulant difenacoum (B607115) compared to females. who.int One possible explanation for this is a greater turnover of plasma proteins in male rats or variations in vitamin K1 levels in the liver. who.int Conversely, female Norway rats have been reported to be more resistant to bromadiolone (B606368) than males in a resistant wild population. rodentgreen.com The biological half-lives of certain blood clotting factors may be longer in females, potentially contributing to this tolerance. rodentgreen.com

Diet

Diet plays a crucial role in modifying the toxicity of anticoagulant rodenticides, primarily through the intake of vitamin K. who.intwho.int Vitamin K is the natural antagonist to the effects of coumarin anticoagulants, as it is essential for the synthesis of blood clotting factors. nih.gov A diet rich in vitamin K can counteract the effects of the poison, while a vitamin K-deficient diet can enhance its toxicity.

The presence of high-fat levels in the gut has been suggested to reduce the absorption of coumarin derivatives in rats. unl.edu The palatability of the bait, influenced by various food items, can also affect the amount of poison consumed by the target animal. nih.gov Studies have shown that adding attractive materials like treacle, maize oil, and milk powder to baits can encourage consumption. nih.gov

Environmental Fate and Ecotoxicology of Coumachlor

Environmental Persistence and Degradation

The persistence of a pesticide in the environment is a key factor in determining its potential for long-term ecological impact. For coumachlor, both biological and non-biological processes contribute to its breakdown.

Biodegradation Studies

Biodegradation studies indicate that this compound is not readily biodegradable but does undergo degradation over time. rivm.nl In one study, the parent compound declined to 83% after 28 days, 45% after 63 days, and was not detectable after 77 days. rivm.nl The rate of carbon dioxide production, a measure of mineralization, was 8% after 28 days, 32% after 63 days, and reached 68% after 77 days. rivm.nl These findings suggest a gradual breakdown of the molecule by microorganisms in the environment.

Time PeriodParent Compound RemainingCO2 Production
28 days83%8%
63 days45%32%
77 daysNot Detectable68%
Data from a biodegradation study of this compound. rivm.nl

Abiotic Degradation

Environmental Exposure Pathways

Non-target organisms can be exposed to this compound through several pathways. The primary route of exposure is the direct consumption of rodenticide baits. who.intvpcrac.org This is a significant risk for animals that may find the bait palatable. who.int

Another major exposure route is secondary poisoning, which occurs when a predator or scavenger consumes an animal that has already ingested the rodenticide bait. who.intvpcrac.org This pathway is a particular concern for birds of prey and other carnivorous or scavenging animals. vpcrac.orgresearchgate.net

Environmental contamination of soil and water represents another potential, though likely minimal, exposure pathway. epa.gov this compound has low aqueous solubility, which limits its mobility in water systems. herts.ac.uk However, the application of this compound as a powder for contact purposes can lead to its persistence in the topsoil. scirp.org Studies on the related compound coumatetralyl (B606773) showed it remained in the topsoil for eight weeks after application and was not leached into percolating water, indicating a low risk of groundwater contamination but potential for surface soil exposure. scirp.org

Primary Poisoning in Non-Target Organisms

Primary poisoning, the direct ingestion of this compound bait, poses a significant threat to a variety of non-target animals. nih.govvpcrac.orgcymitquimica.com

Avian Species

Birds are particularly vulnerable to primary poisoning from rodenticide baits, especially those formulated with whole grains which are attractive to them. who.int this compound is classified as highly toxic to birds. herts.ac.uk Incidents of primary poisoning in avian species have been documented. For example, in Malaysia, the use of this compound in palm oil plantations reportedly led to a drastic decline in a barn owl population. bioone.orgdoc.govt.nz While specific lethal dose data for this compound in various bird species are limited, the general high toxicity of anticoagulants to birds is well-established. who.int

Mammalian Species

A range of non-target mammalian species are also at risk of primary poisoning from this compound baits. nih.govcymitquimica.comlgcstandards.com The acute oral toxicity of this compound is considered high for mammals. herts.ac.uk

Toxicity Data for this compound in Mammalian Species

SpeciesRoute of AdministrationToxicity ValueReference
Rat (albino Norway)OralLD50: 900.0 mg/kg nih.govcpachem.com
DogOralMin Lethal Dose: <5 mg/kg nih.gov
SwineOralMin Lethal Dose: <5 mg/kg nih.gov
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Poisoning incidents in domestic animals from consuming anticoagulant baits have been reported. who.int The signs of poisoning in domestic animals, which appear after a latent period, include easy bruising, bleeding from the nose or gums, blood in stools or urine, and general weakness. nih.gov

Ecotoxicological Modeling and Risk Assessment

Ecotoxicological modeling and risk assessment are crucial tools for evaluating the potential environmental impact of pesticides like this compound. ulpgc.es These processes help to predict the likelihood of adverse effects on non-target populations. epa.gov

The first step in risk assessment is hazard identification, which involves determining the intrinsic toxicity of the substance. ulpgc.es For this compound, the primary hazard is its anticoagulant properties, which can lead to internal bleeding and death in vertebrates. bioone.orgcpachem.com It is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. cpachem.com Laboratory studies have established its toxicity to various species, although there can be significant interspecies variation. unl.edu this compound is considered highly toxic to birds and has a high oral toxicity to mammals. herts.ac.uk

Exposure assessment aims to quantify the extent to which non-target organisms come into contact with the substance. ulpgc.es For this compound, the main route of exposure for predators and scavengers is through the consumption of poisoned rodents. researchgate.net

Models used for exposure assessment consider several factors, including:

The concentration of this compound in bait.

The feeding habits of the target rodents.

The residue levels of this compound in the tissues of poisoned rodents.

The foraging behavior and diet of non-target predators and scavengers. researchgate.net

The moderate lipophilicity of this compound influences its bioavailability and persistence in the environment and in animal tissues. cymitquimica.com While less persistent than SGARs, its presence in prey can still lead to significant exposure for predators. unl.edu

Risk characterization combines the information from hazard identification and exposure assessment to estimate the probability and magnitude of adverse effects on non-target populations. ulpgc.es This involves comparing the estimated exposure levels with the known toxicity of this compound.

For this compound, the risk of secondary poisoning is considered lower than that of SGARs due to its shorter half-life in the body. unl.edu However, risk assessments acknowledge that under certain scenarios, particularly with repeated exposure, this compound can pose a significant threat to individual predators and scavengers, and potentially impact their populations. bioone.orgdoc.govt.nz The risk is influenced by the abundance of poisoned prey and the feeding ecology of the local predator and scavenger species. researchgate.net

Resistance Mechanisms to Coumachlor

Emergence and Spread of Resistance

Resistance to first-generation anticoagulant rodenticides like coumachlor emerged relatively quickly after their widespread introduction. unl.edurodentgreen.comwho.int The discovery of warfarin (B611796) resistance in Norway rats in the late 1950s in the UK and Denmark was a significant early indicator of this problem. unl.edu Resistance subsequently appeared in other countries and in other rodent species, including the house mouse and the roof rat. unl.edu The continuous use of anticoagulants creates selection pressure favoring individuals with reduced susceptibility, leading to the spread of resistance within populations. tukes.fi

Genetic Basis of this compound Resistance

The primary genetic basis for anticoagulant resistance, including resistance to this compound, is linked to mutations in the VKORC1 gene. tukes.finih.govreading.ac.uknih.gov This gene encodes for Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), the target enzyme of anticoagulant rodenticides. researchgate.netnih.govnih.govicup.org.uk

Vitamin K Epoxide Reducer Complex Subunit 1 (VKORC1) Gene Mutations

Mutations in the VKORC1 gene can lead to an altered VKORC1 enzyme that is less sensitive to inhibition by anticoagulants. researchgate.netnih.gov Numerous single nucleotide polymorphisms (SNPs) in the coding region of VKORC1 have been identified in resistant rodent populations. tukes.finih.gov These mutations result in amino acid substitutions in the VKORC1 protein, affecting its interaction with anticoagulant compounds. nih.govicup.org.uk While many studies focus on mutations conferring resistance to more potent second-generation anticoagulants or the widely used warfarin, the principle of altered VKORC1 sensitivity applies to first-generation compounds like this compound as well. nih.govnih.gov For example, mutations at amino acid position 139 (e.g., Tyr139Cys, Tyr139Ser, Tyr139Phe) and position 128 (e.g., Leu128Gln, Leu128Ser) in VKORC1 have been shown to confer resistance to warfarin and other anticoagulants. reading.ac.uknih.govnih.gov

Other Genetic Modifiers

While VKORC1 mutations are the most significant factor, other genetic modifiers can also contribute to anticoagulant resistance. Over-expression of certain cytochrome P450 enzymes has been suggested as a mechanism contributing to tolerance or resistance by increasing the metabolic degradation of the anticoagulant. rodentgreen.com Studies have indicated that elevated cytochrome activity, sometimes in conjunction with VKORC1 mutations, can play a role in resistance to anticoagulants like bromadiolone (B606368) and difenacoum (B607115). rodentgreen.com Additionally, research has hypothesized the existence of alternative genetic resistance mechanisms beyond VKORC1 SNPs and P-450 cytochrome activity. rodentgreen.com

Pharmacodynamic Resistance to this compound

Pharmacodynamic resistance refers to reduced sensitivity of the target site (VKORC1) to the anticoagulant. bpca.org.uk This is primarily mediated by the VKORC1 gene mutations discussed above, which result in an altered enzyme with reduced binding affinity for the anticoagulant. bpca.org.ukresearchgate.netnih.gov This means that a higher concentration of the anticoagulant is required to achieve the same level of VKOR inhibition in a resistant individual compared to a susceptible one. researchgate.net

Cross-Resistance Patterns with Other Anticoagulants

Cross-resistance is a phenomenon where resistance to one anticoagulant confers resistance to other anticoagulants. rrac.info Resistance to first-generation anticoagulants like this compound often confers cross-resistance to other first-generation compounds such as warfarin, coumatetralyl (B606773), diphacinone, and chlorophacinone. unl.edurrac.infoscispace.com The degree of cross-resistance to second-generation anticoagulants (e.g., difenacoum, bromadiolone, brodifacoum, difethialone) can vary depending on the specific resistance mutation and the anticoagulant involved. nih.govrrac.infoherts.ac.ukwikipedia.orgwikipedia.orgherts.ac.ukherts.ac.ukherts.ac.uk Some VKORC1 mutations provide broad resistance to multiple anticoagulants, while others may confer higher levels of resistance to specific compounds. reading.ac.uknih.gov

Behavioral and Physiological Adaptations in Resistant Populations

While the primary mechanism of resistance is genetic and pharmacodynamic, behavioral and physiological adaptations can also contribute to the survival of rodents in the presence of anticoagulants. Behavioral resistance might involve learned avoidance of bait or changes in feeding patterns. rrac.info Physiological adaptations, beyond the altered VKORC1 enzyme or increased metabolism, could theoretically play a role, although published scientific studies specifically confirming genetic elements for behavioral resistance are limited. rrac.info

Analytical Methodologies for Coumachlor Detection and Quantification

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for reliable coumachlor analysis. The primary goal is to extract this compound from the sample matrix and remove interfering substances that could compromise the accuracy of subsequent analysis. The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the analytical instrument.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubility in two immiscible liquid phases. orientjchem.org In the context of this compound analysis, LLE is employed to transfer the analyte from an aqueous phase (e.g., reconstituted biological sample) to an organic solvent. orientjchem.org

The process involves mixing the sample with an appropriate organic solvent, such as ethyl acetate, methanol (B129727), or chlorinated alkanes. orientjchem.org Since this compound is a weakly acidic compound, the pH of the aqueous sample is often adjusted to be acidic (pH ≤ 5). nih.gov This ensures that this compound exists predominantly in its neutral molecular form, which is more soluble in organic solvents, thereby facilitating a more efficient extraction. nih.gov After vigorous mixing to maximize the transfer of the analyte into the organic phase, the two layers are separated. The organic layer, now containing the this compound, is collected and typically concentrated before instrumental analysis. While effective, LLE can be time-consuming and may require significant volumes of organic solvents. orientjchem.org

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE for sample cleanup and concentration. nih.govnih.gov This technique operates on the principle of partitioning the analyte between a solid stationary phase and a liquid mobile phase. For this compound and other anticoagulant rodenticides, reversed-phase SPE cartridges, particularly those containing octadecyl (C18)-bonded silica, are commonly used. nih.govresearchgate.netresearchgate.net

The SPE procedure for this compound analysis generally involves the following steps:

Cartridge Conditioning: The C18 sorbent is first activated with an organic solvent like methanol, followed by equilibration with water or an aqueous buffer. cornell.edu This prepares the stationary phase for sample interaction.

Sample Loading: The sample extract, often from an initial protein precipitation or liquid extraction step, is passed through the cartridge. nih.gov this compound, being relatively nonpolar, adsorbs onto the C18 stationary phase, while more polar, water-soluble impurities pass through. nih.gov

Washing: The cartridge is washed with a weak solvent mixture to remove any remaining interfering compounds that may have been retained on the sorbent. cornell.edu

Elution: A strong organic solvent, such as acetone (B3395972) or a mixture of acetone and n-hexane, is passed through the cartridge to desorb the retained this compound. unitedchem.com This eluate is then collected for analysis. cornell.edu

SPE offers advantages over LLE, including higher recovery rates, reduced solvent consumption, and the ability to process multiple samples simultaneously. unitedchem.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach that has been successfully modified for the analysis of this compound and other anticoagulant rodenticides in complex matrices like blood and liver tissue. researchgate.netacs.orgresearchgate.net This protocol integrates sample extraction and cleanup into a simple, two-step process. acs.org

A typical modified QuEChERS protocol for this compound in biological tissues involves:

Extraction and Partitioning: The sample (e.g., homogenized tissue) is placed in a centrifuge tube with an extraction solvent, most commonly acetonitrile (B52724). nih.govresearchgate.net A mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is then added. nih.gov The MgSO₄ absorbs excess water, while NaCl aids in partitioning the acetonitrile from the aqueous layer, effectively "salting out" the this compound into the organic solvent layer. nih.gov The tube is shaken vigorously and then centrifuged to separate the layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a second tube containing a small amount of d-SPE sorbent. For liver tissue, a combination of sorbents such as C18 is used to remove fats and other nonpolar interferences. researchgate.netnih.gov For blood samples, sorbents like Florisil and basic alumina (B75360) may also be included. researchgate.netnih.gov The mixture is vortexed and centrifuged one final time. The resulting purified supernatant is then ready for chromatographic analysis. nih.gov

This method significantly reduces sample preparation time and solvent usage, making it an attractive alternative to traditional SPE. researchgate.netnih.gov Research has demonstrated excellent recovery and precision for this compound using this protocol. nih.govresearchgate.net

Recovery Rates for this compound Using a Modified QuEChERS Protocol in Different Matrices
MatrixSpiking LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)
Sheep Liver5 µg/kg85.66.4
Sheep Liver20 µg/kg92.15.8
Sheep Liver80 µg/kg95.34.1
Sheep Whole Blood5 ng/mL88.27.1
Sheep Whole Blood20 ng/mL94.55.3
Sheep Whole Blood80 ng/mL97.83.9

Chromatographic and Spectrometric Methods

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify this compound. High-performance liquid chromatography is the cornerstone of this analytical process, often coupled with various detectors for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound. nih.gov It is a powerful separation method that uses a high-pressure pump to pass the sample extract through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary phase.

For this compound analysis, a reversed-phase C18 column is typically employed. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile, often run in a gradient mode where the solvent composition changes over time to achieve optimal separation. nih.gov this compound is separated from co-extracted matrix components, allowing for accurate quantification. researchgate.net

The Ultraviolet (UV) detector is a common and robust detector used in HPLC systems for the quantification of this compound. nih.govchromatographyonline.com It measures the absorbance of UV light by the analyte as it elutes from the chromatographic column. chromatographyonline.com The amount of light absorbed is directly proportional to the concentration of the analyte, according to the Beer-Lambert law.

While coumarin (B35378) derivatives can be detected using various wavelengths, a photodiode array (PDA) detector offers the advantage of acquiring a full UV spectrum for peak identification. researchgate.net For coumarin-based anticoagulants, a wavelength of 325 nm can be used, which corresponds to a secondary absorbance maximum and often results in a cleaner chromatogram with fewer interferences. researchgate.net Other wavelengths, such as 280 nm, may offer higher sensitivity for certain compounds but can also be more susceptible to matrix effects. researchgate.net The choice of wavelength is a critical parameter that is optimized to maximize the signal-to-noise ratio for this compound in a specific sample matrix. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

Fluorescence Detection (FLD)

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a sensitive and reliable method for the simultaneous determination of this compound and other 4-hydroxycoumarin (B602359) anticoagulant rodenticides. This technique leverages the native fluorescence of these compounds, offering high selectivity and low detection limits.

A validated HPLC-FLD method has been successfully applied for the analysis of this compound in various biological matrices, such as hen eggs (yolk and albumen) and animal liver tissue. researchgate.netnih.gov In a typical application, after an extraction and clean-up procedure, the sample is injected into the HPLC system. The separation is achieved on a reverse-phase column, and the detector is set to optimal excitation and emission wavelengths for the coumarin compounds. For instance, in the analysis of egg samples, the limit of detection for this compound was found to be 0.003 mg/kg in both yolk and albumen. researchgate.net Similarly, in liver samples, the method demonstrated good recovery values, ranging from 70% to 109%, with a linear determination range of 1.25–100 mg/kg. nih.gov

The selection of appropriate excitation and emission wavelengths is critical for maximizing sensitivity. While specific wavelengths can vary slightly depending on the solvent and instrumentation, they are chosen to correspond with the fluorescence properties of the coumarin structure. The inherent fluorescence of coumarins provides a distinct advantage over less sensitive detection methods like UV absorption. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone for the analysis of anticoagulant rodenticides due to its high sensitivity, specificity, and ability to analyze multiple compounds in a single run. nih.govstanford.edu This technique couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, providing both retention time and mass-to-charge ratio (m/z) information for confident identification and quantification.

LC-MS methods have been developed for detecting this compound in diverse and complex matrices, including whole blood, animal tissues, and environmental samples like sewage sludge. nih.govnih.gov Electrospray ionization (ESI) in the negative ion mode is commonly employed for the analysis of this compound and other coumarin-based rodenticides, as these molecules readily form deprotonated molecular ions [M-H]⁻. stanford.edu

For example, a method for analyzing 13 anticoagulant rodenticides in animal biological samples utilized HPLC-MS/MS with ESI in negative mode. nih.gov Another study focused on sludge samples also used LC-MS/MS and found this compound to be one of the most frequently detected compounds, with concentrations reaching up to 84.2 ng/g. nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (LC-MS/MS) significantly enhances the selectivity and sensitivity of this compound analysis. stanford.edu This technique involves the selection of a specific precursor ion (typically the molecular ion of this compound) in the first mass analyzer, its fragmentation through collision-induced dissociation, and the detection of specific product ions in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific analytical signal, minimizing interferences from the sample matrix. nih.govmdpi.com

LC-MS/MS methods have been extensively validated for the quantification of this compound in matrices such as animal liver and serum. nih.govmdpi.com For instance, a validated method for eight anticoagulant rodenticides in liver used a triple quadrupole mass spectrometer operating in MRM mode, achieving detection limits between 0.75 and 25 ng/g. nih.gov In serum analysis, an HPLC-MS/MS method reported a limit of quantitation of 2.5 ng/mL for this compound. mdpi.com The selection of specific precursor-to-product ion transitions is fundamental for the method's specificity.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) offers an alternative and powerful approach for the identification of this compound. Instead of relying on specific fragmentation patterns like MS/MS, HR-MS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass of ions with very high accuracy. This allows for the determination of the elemental composition of the detected ion, providing a high degree of confidence in its identification.

A fully validated method for the qualitative identification of six anticoagulant rodenticides, including this compound, in whole blood specimens utilized high-performance liquid chromatography with high-resolution tandem mass spectrometric detection (HPLC-HR-MS/MS). wikipedia.orgresearchgate.netmdpi.comresearchgate.net This method achieved a limit of detection of 10 ng/mL or better for all analyzed compounds. wikipedia.orgresearchgate.netmdpi.comresearchgate.net Positive identification was based on accurate mass measurements of the molecular ion and product ions, along with retention time matching. mdpi.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) compared to conventional HPLC, resulting in faster analysis times, better resolution, and increased sensitivity. When coupled with mass spectrometry, UPLC-MS provides a highly efficient platform for the quantification of this compound.

A sensitive UPLC-MS/MS method was developed and validated for the determination of nine anticoagulant rodenticides, including this compound, in urine samples. tamu.edu This method achieved high sensitivity with limits of detection ranging from 0.02 to 0.3 ng/mL. tamu.edu Another study evaluated a UPLC-MS method for quantifying eight rodenticides in various animal liver samples. dss.go.thnih.gov The limits of detection for this method were between 0.3 and 3.1 ng/g, with limits of quantification ranging from 0.8 to 9.4 ng/g. dss.go.thnih.gov

Capillary Electrochromatography

Capillary Electrochromatography (CEC) is a hybrid separation technique that combines the principles of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). mdpi.com In CEC, the mobile phase is driven through a packed capillary column by electroosmotic flow (EOF) generated by an applied high voltage. mdpi.com This results in a plug-like flow profile, which minimizes band broadening and can lead to very high separation efficiencies, often exceeding those of HPLC.

The separation mechanism in CEC is based on both the electrophoretic migration of analytes and their partitioning between the stationary and mobile phases, similar to HPLC. mdpi.com This dual separation mechanism makes it suitable for the analysis of neutral compounds, such as coumarins, which are not separable by CE alone.

Research has demonstrated the successful application of CEC for the rapid separation and determination of various coumarin compounds from plant extracts. nih.govwikipedia.org For example, a CEC method using a monolithic column achieved the separation of four coumarins in less than 5 minutes, a significant improvement over the analysis times required by HPLC. wikipedia.org The method was validated and showed good precision, with limits of detection lower than 0.5 µg/mL. wikipedia.org While specific studies detailing the analysis of this compound using CEC are not extensively documented, the proven capability of the technique for separating structurally similar coumarin derivatives suggests its potential applicability for this compound analysis.

Method Validation and Interlaboratory Comparison

The validation of analytical methods is a critical requirement to ensure the reliability, accuracy, and reproducibility of results. Regulatory guidelines outline specific parameters that must be evaluated, including selectivity, accuracy, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comdss.go.thnih.gov

Numerous studies on this compound analysis detail rigorous in-house validation procedures. For example, a UPLC-MS/MS method for rodenticides in urine reported satisfactory recoveries (80.6% to 113.1%), good precision with relative standard deviations (RSDs) between 3.4% and 8.3%, and excellent linearity (correlation coefficients > 0.998). tamu.edu An HPLC-MS/MS method for serum analysis demonstrated inter-assay accuracy ranging from 99-104% and RSDs from 3.5-20.5%. mdpi.com

To further assess the robustness and transferability of a method, interlaboratory comparison (ILC) studies are conducted. These studies involve multiple laboratories analyzing the same fortified or incurred samples to evaluate the method's performance across different instruments and operators.

Table 1: Summary of Analytical Method Performance for this compound

Click to view interactive data table
MethodologyMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-FLDEgg Yolk/Albumen0.003 mg/kg-- researchgate.net
HPLC-FLDAnimal Liver--70-109 nih.gov
LC-MS/MSAnimal Liver0.75-25 ng/g50 ng/g92-110 nih.gov
LC-MS/MSAnimal Serum-2.5 ng/mL99-104 (Accuracy) mdpi.com
HPLC-HR-MS/MSWhole Blood≤10 ng/mL-- wikipedia.orgresearchgate.netmdpi.comresearchgate.net
UPLC-MS/MSUrine0.02-0.3 ng/mL-80.6-113.1 tamu.edu
UPLC-MSAnimal Liver0.3-3.1 ng/g0.8-9.4 ng/g90-115 dss.go.thnih.gov
CECPlant Extracts (other coumarins)<0.5 µg/mL-93.91-98.65 wikipedia.org

Sensitivity (Limits of Detection and Quantification)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. wiley.com For this compound, these limits vary depending on the analytical method and the sample matrix.

Several studies have established the LOD and LOQ for this compound in various matrices using techniques like HPLC-MS/MS and ultra-performance liquid chromatography (UPLC-MS). For instance, a method for analyzing this compound in animal serum established an LOQ of 2.5 ng/mL. researchgate.net In liver tissue, LOQs have been reported at 50 µg/kg (or 50 ng/g). ca.gov Research on environmental samples has determined LOQs for this compound in soil to be between 0.5 and 50.0 ng/g. nih.gov These low detection levels are critical for diagnosing poisoning cases where only trace amounts may be present and for monitoring environmental contamination.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices

MatrixAnalytical MethodLODLOQSource
Animal LiverUPLC-MS0.3–3.1 ng/g0.8–9.4 ng/g nih.gov
Animal SerumHPLC-MS/MS-2.5 ng/mL researchgate.net
Human BloodUPLC-MS/MS0.02–0.3 ng/mL- oup.com
SoilLC-MS/MS0.024–6.25 ng/g0.5–50.0 ng/g nih.gov
Animal Biological SamplesHPLC-MS/MS0.1 ng/mL0.2 ng/mL nih.gov

Accuracy and Precision

Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. spectroscopyonline.com Both are fundamental for the validation of analytical methods. Accuracy is often expressed as the percentage recovery of a known amount of analyte spiked into a sample, and precision is typically measured by the relative standard deviation (RSD). researchgate.netnih.gov

For this compound analysis, methods have demonstrated high accuracy and precision. In animal liver, a UPLC-MS method showed recoveries between 90–115%, with RSDs from 1.2–13%. nih.gov An interlaboratory study further confirmed the method's robustness, with an accuracy of 86–118% and relative repeatability RSDs of 3.7–11%. nih.gov Similarly, an HPLC-MS/MS method for animal serum reported an inter-assay accuracy of 99-104% with an RSD of 3.5-20.5%. researchgate.net In human blood, recoveries have been documented in the range of 80.6% to 113.1%, with inter-day RSDs between 4.1% and 8.3%. oup.com

Table 2: Accuracy and Precision of Analytical Methods for this compound

MatrixAnalytical MethodAccuracy (Recovery %)Precision (RSD %)Source
Animal LiverUPLC-MS90–115%1.2–13% nih.gov
Animal SerumHPLC-MS/MS99–104%3.5–20.5% researchgate.net
Human BloodUPLC-MS/MS80.6–113.1%4.1–8.3% (Inter-day) oup.com
Animal Biological SamplesHPLC-MS/MS52.78–110.69%- nih.gov

Matrix Effects

The matrix effect is a significant challenge in analytical chemistry, particularly when using LC-MS/MS. restek.com It refers to the alteration of the ionization efficiency of an analyte due to the presence of co-eluting components from the sample matrix, which can lead to signal suppression or enhancement, thereby affecting the accuracy of quantification. restek.commdpi.com

In the analysis of this compound, complex biological matrices like blood, liver, and stomach contents can cause substantial matrix effects. nih.gov To mitigate this, various sample preparation and cleanup strategies are employed. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol has been shown to be effective in reducing matrix effects for rodenticides in animal tissues, achieving ideal "soft" matrix effects of ≤20%. nih.gov Other approaches include phospholipid removal treatments for blood samples and the use of matrix-matched calibration standards, where standards are prepared in a blank matrix extract to compensate for potential signal alteration. nih.govoup.com

Applications in Research and Diagnostics

The validated analytical methods for this compound are applied in several critical areas, including the diagnosis of animal poisonings and the monitoring of environmental contamination.

Animal Poisoning Diagnostics

Analytical testing is indispensable for confirming suspected cases of this compound poisoning in both domestic animals and wildlife. Since clinical signs of anticoagulant rodenticide poisoning, such as lethargy and hemorrhage, can be non-specific, chemical analysis of biological samples provides a definitive diagnosis. nih.gov

Retrospective studies have highlighted the prevalence of this compound in poisoning incidents. A toxicoepidemiology study conducted in south-eastern Italy from 2009 to 2019 identified coumarin derivatives, including this compound, as a significant cause of poisoning in dogs and cats. oatext.comoatext.com Another report from Italy noted that this compound was the most frequently detected compound in suspected animal poisoning cases, found in 47% of positive samples. researchgate.net The diagnostic process typically involves analyzing liver or serum samples, as anticoagulants tend to accumulate in the liver. doc.govt.nznih.gov

Environmental Monitoring

Environmental monitoring is crucial for assessing the extent of contamination and the exposure risk to non-target species. Although considered largely obsolete, this compound is still occasionally detected in the environment. herts.ac.uk This monitoring involves the analysis of various environmental compartments, including soil, water, and wildlife tissues. nih.govepa.gov

A notable finding from a California study was the detection of this compound in a bobcat's blood sample, despite the compound never having been registered for use in the United States. ca.gov This suggests potential exposure through unregistered use or movement of the compound through the food web. To facilitate such monitoring, analytical methods have been specifically developed for environmental matrices. For example, a validated LC-MS/MS method allows for the quantification of this compound in soil, which can be used in forensic investigations of wildlife deaths or to monitor agricultural land. nih.gov The presence of rodenticides in non-target predators and scavengers serves as an indicator of secondary poisoning, a key concern in wildlife toxicology. doc.govt.nznih.gov

Metabolic Profiling and Biomarker Discovery

Metabolomics, the comprehensive study of small molecule metabolites, is an emerging field in toxicology that can elucidate the biochemical effects of a compound and aid in the discovery of new biomarkers. nih.gov For anticoagulant rodenticides, the primary biomarker of exposure is the detection of the parent compound or its metabolites in tissues like the liver or in blood. nih.govepa.gov

However, a significant challenge in rodenticide toxicology is the lack of a clear threshold concentration that distinguishes between sublethal exposure and lethal poisoning. nih.govnih.gov This ambiguity complicates risk assessment and diagnostics. Metabolic profiling offers a potential solution. By analyzing the global changes in an organism's metabolites following exposure to this compound, researchers can identify specific biochemical pathways that are disrupted. nih.govnih.gov These disrupted pathways, which may involve energy, amino acid, or lipid metabolism, can reveal novel biomarkers of effect. mdpi.comlcms.cz Such biomarkers would be more indicative of the toxicological impact of the exposure rather than just the presence of the chemical, providing a more nuanced tool for diagnostics and environmental risk assessment. nih.gov

Emerging Research and Future Directions

Molecular and Genetic Studies of Resistance

Resistance to anticoagulant rodenticides, including coumachlor, is a significant challenge in pest control. Research has pinpointed the primary mechanism of this resistance to be genetic mutations in the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene. nih.govrodentgreen.com This gene encodes the target enzyme for coumarin (B35378) anticoagulants. nih.gov Mutations, or single nucleotide polymorphisms (SNPs), in the VKORC1 gene can alter the enzyme's structure, reducing its sensitivity to inhibition by anticoagulants. rodentgreen.combpca.org.ukresearchgate.net

Several specific VKORC1 mutations have been identified in resistant rodent populations worldwide. rodentgreen.com For instance, the Tyr139Cys mutation has been linked to warfarin (B611796) resistance in Rattus flavipectus (buff-breasted rat). researchgate.net In Norway rats, various SNPs have been identified, such as the L128Q mutation, which confers resistance. reading.ac.uk The identification of these mutations is crucial as it allows for rapid molecular screening to determine the resistance status of rodent populations, a more efficient method than traditional feeding tests. rodentgreen.com

Beyond target-site resistance, metabolic resistance is another mechanism that has been investigated. This involves an enhanced ability of the animal to metabolize and clear the toxicant from its body, often mediated by the cytochrome P450 enzyme system. rodentgreen.combpca.org.uk Studies have shown that increased cytochrome P450 activity can contribute to resistance against anticoagulants like bromadiolone (B606368) and difenacoum (B607115), sometimes in conjunction with VKORC1 mutations. rodentgreen.com While the primary focus has been on VKORC1, research suggests that other genetic factors, such as the overexpression of the calumenin gene, might also play a role in resistance. rodentgreen.com

Table 1: Key Genes and Mutations Associated with this compound Resistance

Gene/Factor Role in Resistance Associated Mutations/Observations Rodent Species
VKORC1 Target-site insensitivity Single Nucleotide Polymorphisms (SNPs) like Tyr139Cys, L128Q Rattus norvegicus, Rattus flavipectus, Mus musculus
Cytochrome P450 Metabolic resistance (enhanced clearance) Over-expression of certain sub-families Rattus rattus, Rattus norvegicus

| Calumenin | Potential alternative resistance mechanism | Over-expression in warfarin-resistant lab strains | Rattus norvegicus |

Advanced Analytical Techniques for Trace Analysis

The detection of this compound at trace levels in various environmental and biological matrices is essential for monitoring contamination, diagnosing poisoning in non-target species, and for forensic investigations. nih.govnih.gov High-performance liquid chromatography (HPLC) has been a foundational technique for this purpose. who.int

Modern analytical methods have significantly improved sensitivity and selectivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is now the preferred method for detecting low-level residues of this compound and other anticoagulants in complex samples like soil, animal tissues, and serum. nih.govnih.gov This technique offers high specificity and sensitivity, with validated methods capable of quantifying this compound at concentrations as low as 2.5 ng/mL in serum. researchgate.net

Different detectors can be paired with HPLC, including fluorescence detectors (FLD), which are particularly sensitive for coumarinic rodenticides like this compound. oup.comresearchgate.net Method development often involves optimizing sample extraction and clean-up procedures, such as modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols, to minimize matrix effects and improve accuracy. nih.govnih.gov For instance, a reversed-phase HPLC method using fluorimetric detection has been developed to analyze this compound and other coumarinic rodenticides in animal liver, with detection limits as low as 0.01 µg/g for some compounds. oup.com

Table 2: Comparison of Analytical Techniques for this compound Detection

Technique Common Matrix Detection Limit (Example) Key Advantages
HPLC-FLD Animal Liver 0.01 µg/g (for some coumarins) oup.com High sensitivity for fluorescent compounds like coumarins. oup.comresearchgate.net
HPLC-DAD Human Serum ~25-50 ng/mL oup.com Provides UV spectral data for compound identification. nih.gov
LC-MS/MS Animal Serum, Soil 2.5 ng/mL (serum) researchgate.net High sensitivity, high selectivity, suitable for complex matrices. nih.govnih.gov

| UPLC-MS | Animal Liver | 0.3-3.1 ng/g nih.gov | Rapid analysis, high resolution, and sensitivity. nih.govrsc.org |

Environmental Remediation and Bioremediation Potential

The persistence of anticoagulant rodenticides in the environment raises concerns about long-term contamination of soil and water. escholarship.orgresearchgate.net Research into remediation strategies is an emerging field. Bioremediation, which uses microorganisms to degrade or transform pollutants, holds potential for cleaning up contaminated sites. wikipedia.org

Microbial degradation is a key process for breaking down organic pollutants. wikipedia.orgepdf.tips Specific bacteria and fungi have been identified that can degrade various pesticides. inflibnet.ac.in For instance, white-rot fungi from the Phanerochaete genus are known for their ability to break down toxic chemicals. inflibnet.ac.in Studies on the compound coumarin, which shares a structural backbone with this compound, have shown that bacteria from the genus Pseudomonas can effectively degrade it in both soil and wastewater. cabidigitallibrary.org This suggests that similar microbial pathways could potentially be harnessed for the bioremediation of this compound, although specific research in this area is still developing. The effectiveness of bioremediation depends on environmental factors like pH and temperature, as well as the bioavailability of the contaminant to the microbes. inflibnet.ac.in

Comparative Studies with Other Anticoagulants

This compound is classified as a first-generation anticoagulant rodenticide (FGAR). epa.gov These are generally considered less potent and have a shorter half-life in the body compared to second-generation anticoagulants (SGARs) like brodifacoum, bromadiolone, and difenacoum. apvma.gov.aucabidigitallibrary.org A key difference is that FGARs typically require multiple feedings for a lethal dose to be consumed, whereas a single feeding of an SGAR can be lethal. apvma.gov.auca.gov

This difference in potency and persistence has significant implications for non-target species. SGARs have a greater tendency to accumulate in the liver and persist for longer periods, with elimination half-lives that can extend to hundreds of days for compounds like brodifacoum. cabidigitallibrary.orgdiva-portal.org This increases the risk of secondary poisoning for predators and scavengers that feed on poisoned rodents. escholarship.orgapvma.gov.au Consequently, SGARs are often considered to pose a higher risk to wildlife than FGARs like this compound. cabidigitallibrary.orgnih.gov However, the development of SGARs was driven by the widespread resistance that emerged to first-generation compounds, including warfarin and this compound. who.intescholarship.orgca.gov

Table 3: General Comparison of First-Generation vs. Second-Generation Anticoagulants

Characteristic First-Generation (e.g., this compound, Warfarin) Second-Generation (e.g., Brodifacoum, Bromadiolone)
Potency Lower; multiple doses often required for lethality. apvma.gov.au Higher; a single dose can be lethal. apvma.gov.aurrac.info
Persistence in Liver Shorter half-life. cabidigitallibrary.org Longer half-life, greater potential for bioaccumulation. who.intdiva-portal.org
Risk of Secondary Poisoning Generally lower. apvma.gov.aunih.gov Higher due to increased toxicity and persistence. escholarship.orgcabidigitallibrary.org

| Efficacy Against Resistant Rodents | Often ineffective against resistant strains. escholarship.org | Developed to be effective against rodents resistant to FGARs. escholarship.orgrrac.info |

Table of Mentioned Compounds

Compound Name
Acenocoumarol
Brodifacoum
Bromadiolone
Chlorophacinone
This compound
Coumafuryl
Coumatetralyl (B606773)
Crimidine
Difenacoum
Difethialone
Diphacinone
Ethyl biscoumacetate
Flocoumafen (B607463)
Fluindione
Phenindione
Pindone
Strychnine
Thallium sulfate (B86663)
Tioclomarol
Warfarin

Q & A

Q. How to ethically reproduce this compound studies from outdated literature?

  • Replication Framework : Contact original authors for unpublished details (e.g., HPLC column specifications). If unavailable, redesign experiments using modern equivalents (e.g., UPLC instead of HPLC) and document deviations .

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